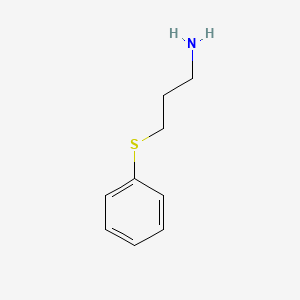![molecular formula C53H102O6 B1219593 TG(18:0/14:0/18:0)[iso3] CAS No. 57396-99-3](/img/structure/B1219593.png)
TG(18:0/14:0/18:0)[iso3]
Übersicht
Beschreibung
TG(18:0/14:0/18:0)[iso3] is a specific type of triglyceride, which is a type of lipid. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups . The specific notation TG(18:0/14:0/18:0)[iso3] refers to a triglyceride molecule with three fatty acid chains attached to a glycerol backbone. The numbers 18:0/14:0/18:0 refer to the length and saturation of the fatty acid chains .
Molecular Structure Analysis
The molecular formula of TG(18:0/14:0/18:0)[iso3] is C53H102O6. It has an average mass of 835.373 Da and a monoisotopic mass of 834.767639 Da . The structure includes a glycerol backbone with three fatty acid chains attached via ester linkages .Physical And Chemical Properties Analysis
TG(18:0/14:0/18:0)[iso3] has a molecular formula of C53H102O6, an average mass of 835.373 Da, and a monoisotopic mass of 834.767639 Da . Additional physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Triacylglycerols in Biological Tissues
Triacylglycerols (TGs), including TG(18:0/14:0/18:0)[iso3], play crucial roles in biological systems, associated with various diseases such as cardiovascular and liver diseases. A study utilized ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) mass spectrometry (MS) for a comprehensive analysis of TGs, including their specific fatty acid chain compositions in different tissues. This analysis highlights the importance of precise identification of individual TG species in understanding their functions and implications in health and disease (Guan et al., 2017)(source).
Dietary Triacylglycerol Structure in Infant Nutrition
The structure of dietary TGs, such as TG(18:0/14:0/18:0)[iso3], is significant in infant nutrition. Human milk TGs are uniquely structured for efficient digestion and absorption, playing a vital role in infant growth and development. Research on TG structures in dietary sources and their impact on nutrient absorption and health outcomes in infants can provide insights into optimizing infant formulas and dietary recommendations (Innis, 2011)(source).
Role in High-Pressure Nuclear Waste Glasses
The inclusion of iodine, potentially comparable to the structural role of TG(18:0/14:0/18:0)[iso3], in high-pressure nuclear waste glasses, has been studied for its impact on the glass transition temperature (Tg). This research is crucial for understanding the immobilization of hazardous materials in borosilicate glasses and optimizing the properties of these materials for long-term stability and safety (Jolivet et al., 2020)(source).
Enhancement of Drug Solubility and Bioavailability
The formation of solid dispersions, potentially analogous to the manipulation of TG(18:0/14:0/18:0)[iso3] structures, has been employed to improve the solubility and bioavailability of poorly water-soluble drugs. By creating amorphous solid dispersions, the dissolution rates and, consequently, the bioavailability of therapeutic compounds can be significantly enhanced, offering a promising approach for drug formulation and delivery (Shuai et al., 2016)(source).
Photoswitching of Polymer Properties
Innovative research has demonstrated that incorporating azobenzene groups into polymers, similar to modifying TG(18:0/14:0/18:0)[iso3] structures, can enable light-induced switching of polymer properties, such as the glass transition temperature (Tg). This capability allows for the reversible solid-to-liquid transitions of polymers, with potential applications in self-healing materials, processing technologies, and adaptive surface treatments (Zhou et al., 2017)(source).
Wirkmechanismus
Biochemical Pathways
TG(18:0/14:0/18:0)[iso3] is likely to be involved in lipid metabolism pathways . Upon hydrolysis by lipases, the resulting glycerol and fatty acids can enter various biochemical pathways. For instance, glycerol can be converted to glucose via gluconeogenesis, while fatty acids can be oxidized to produce energy through beta-oxidation.
Result of Action
The molecular and cellular effects of TG(18:0/14:0/18:0)[iso3] are likely related to its role as a source of energy and as a precursor for other molecules . The breakdown of this triglyceride provides fatty acids and glycerol, which can be used in various metabolic processes.
Action Environment
Environmental factors such as diet, physical activity, and overall health status can influence the action, efficacy, and stability of TG(18:0/14:0/18:0)[iso3] . For instance, a diet high in triglycerides may increase the levels of TG(18:0/14:0/18:0)[iso3] in the body, potentially affecting its action and metabolism.
Eigenschaften
IUPAC Name |
(3-octadecanoyloxy-2-tetradecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPCPMDFOPPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/14:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
TG(18:0/14:0/18:0)[iso3] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



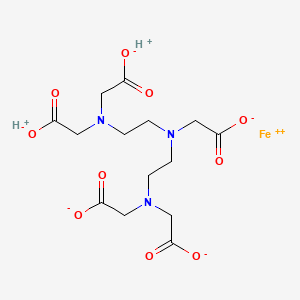

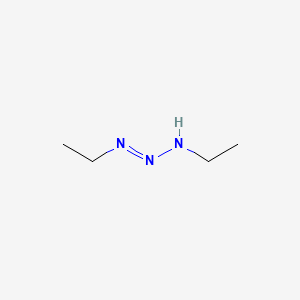

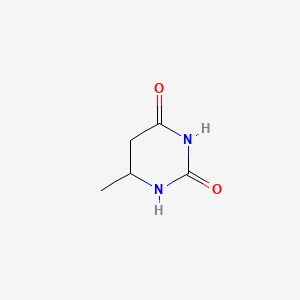


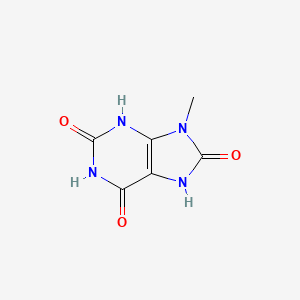

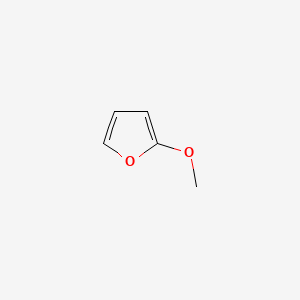
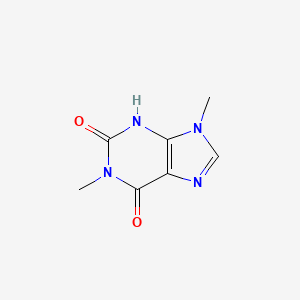

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)
